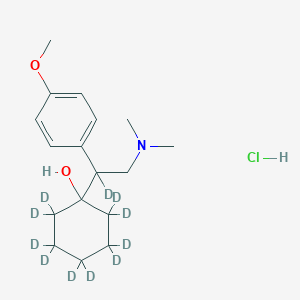
D,L-Venlafaxine-d11 Hydrochloride (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-Venlafaxine-d11 Hydrochloride (Major): is a deuterium-labeled version of venlafaxine hydrochloride, a well-known antidepressant. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of venlafaxine. The deuterium labeling allows for precise tracking and analysis in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the final step of hydrochloride salt formation .
Industrial Production Methods: Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
化学反応の分析
Types of Reactions: D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D,L-Venlafaxine-d11 Hydrochloride can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of venlafaxine and its metabolites.
Biology: The compound is used in studies investigating the metabolic pathways and biological effects of venlafaxine.
Medicine: Research involving D,L-Venlafaxine-d11 Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of venlafaxine, aiding in the development of more effective antidepressant therapies.
作用機序
D,L-Venlafaxine-d11 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
類似化合物との比較
Venlafaxine Hydrochloride: The non-deuterated version of D,L-Venlafaxine-d11 Hydrochloride, commonly used as an antidepressant.
Desvenlafaxine: An active metabolite of venlafaxine, also used as an antidepressant.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor with similar therapeutic effects
Uniqueness: D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research settings. The incorporation of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, facilitating detailed pharmacokinetic and metabolic studies .
特性
分子式 |
C17H28ClNO2 |
|---|---|
分子量 |
324.9 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2,16D; |
InChIキー |
QYRYFNHXARDNFZ-ZCMOQPESSA-N |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
正規SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


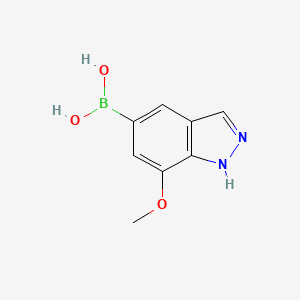
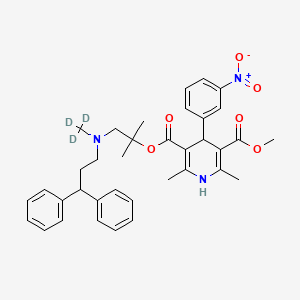
![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
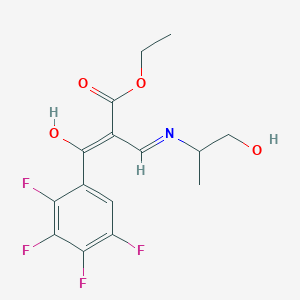
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
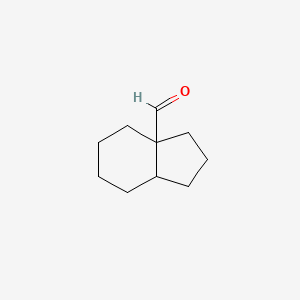
dimethylsilane](/img/structure/B13448710.png)
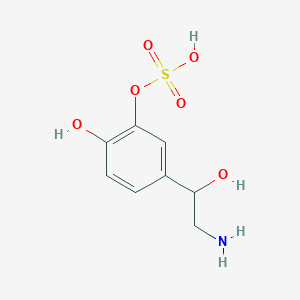


![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
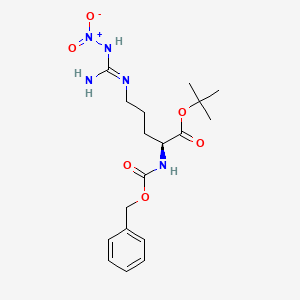

![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)
